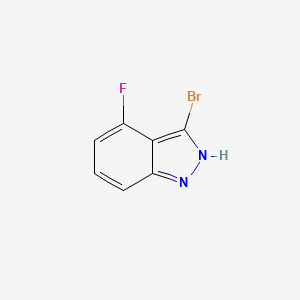

3-Bromo-4-fluoro-1H-indazole

Description

Significance of Indazole Scaffolds in Medicinal Chemistry and Chemical Biology

Indazole derivatives are a cornerstone of modern medicinal chemistry, recognized for their broad spectrum of pharmacological activities. mdpi.comnih.gov The unique structural and electronic properties of the indazole nucleus make it a "privileged scaffold," meaning it is capable of binding to a variety of biological targets with high affinity. researchgate.netresearchgate.net This versatility has been demonstrated by the successful development of several indazole-containing drugs with diverse therapeutic applications, including anti-cancer agents like niraparib (B1663559) and pazopanib, and the anti-inflammatory drug benzydamine. mdpi.com

The significance of the indazole scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties. researchgate.net Researchers have explored the synthesis of a vast number of indazole derivatives to target a wide range of diseases, including cancer, inflammatory disorders, infectious diseases, and neurodegenerative conditions. nih.gov The structural diversity and proven therapeutic potential of indazoles continue to make them a focal point of research in the quest for new and improved medicines. nih.gov

Overview of Halogenated Indazoles as Pharmacophores

The incorporation of halogen atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance their therapeutic potential. Halogens, particularly fluorine and bromine, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of the indazole scaffold, halogenation has proven to be a powerful tool for developing potent and selective inhibitors of various enzymes and receptors. vulcanchem.com

Fluorine, with its high electronegativity and small size, can alter the electronic properties of the indazole ring and form key interactions with biological targets. Bromine, a larger and more polarizable atom, can also participate in specific halogen bonding interactions, which are increasingly recognized as important for drug-receptor binding. vulcanchem.com The strategic placement of these halogens on the indazole core, as seen in 3-Bromo-4-fluoro-1H-indazole, creates a unique pharmacophore with the potential for enhanced biological activity and improved drug-like properties. This has spurred considerable interest in the synthesis and evaluation of halogenated indazoles as promising leads in drug discovery programs. nih.gov

Below is an interactive data table summarizing the properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 885521-60-8 |

| Molecular Formula | C₇H₄BrFN₂ |

| Molecular Weight | 215.02 g/mol |

| Physical Form | Solid |

| Purity | 98% |

| Storage Temperature | 2-8°C under an inert atmosphere |

Table 1: Properties of this compound. sigmaaldrich.com

A search of recent literature indicates that indazole derivatives have been investigated for their potential as inhibitors of various kinases, including fibroblast growth factor receptor (FGFR), indoleamine-2,3-dioxygenase1 (IDO1), and Pim kinases, which are implicated in cancer. nih.gov

The synthesis of halogenated indazoles can be challenging, often requiring multi-step procedures and careful control of reaction conditions to achieve the desired regioselectivity. google.com However, the potential therapeutic benefits offered by these compounds continue to drive the development of new and more efficient synthetic methodologies. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-fluoro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWAOEJPYFYDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646262 | |

| Record name | 3-Bromo-4-fluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-60-8 | |

| Record name | 3-Bromo-4-fluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-fluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 3 Bromo 4 Fluoro 1h Indazole

Substitution Reactions

The bromine atom at the C3 position of 3-Bromo-4-fluoro-1H-indazole serves as a versatile handle for introducing a variety of substituents through metal-catalyzed cross-coupling reactions. These transformations are fundamental for creating carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of diverse derivatives.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the functionalization of aryl halides. For 3-bromoindazoles, these reactions provide a direct route to 3-aryl, 3-amino, and 3-alkynyl derivatives, respectively.

The Suzuki-Miyaura coupling of 3-bromoindazoles with various boronic acids is a well-established method for the formation of C-C bonds. While specific studies on this compound are not extensively detailed in publicly available literature, general protocols for similar substrates suggest that the reaction is feasible. Microwave-assisted Suzuki-Miyaura cross-coupling of unprotected (NH) 3-bromoindazoles has been shown to be effective, often overcoming the challenges associated with the reactivity of the free NH group. researchgate.net Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ and a base like Cs₂CO₃ in a mixed solvent system, for instance, 1,4-dioxane/EtOH/H₂O, under microwave irradiation. researchgate.net The reaction of 3-bromoindazoles with a variety of aryl and heteroaryl boronic acids can proceed to give the corresponding 3-substituted indazoles in good yields. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction would involve the coupling of this compound with a primary or secondary amine. The development of specialized ligands has significantly expanded the scope of this reaction to include a wide range of amines and aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.org For related heterocyclic bromides, successful amination has been achieved using palladium catalysts in the presence of a suitable ligand and a base. nih.gov

The Sonogashira coupling of 3-bromoindazoles with terminal alkynes provides a route to 3-alkynylindazoles. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. soton.ac.uknih.gov The reaction conditions are generally mild and tolerate a variety of functional groups on both the indazole and the alkyne coupling partners.

| Reaction Type | Typical Catalyst/Reagents | Potential Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Arylboronic acid, Cs₂CO₃ | 3-Aryl-4-fluoro-1H-indazole |

| Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Amine, Base | 3-Amino-4-fluoro-1H-indazole |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Terminal alkyne, Amine base | 3-Alkynyl-4-fluoro-1H-indazole |

Oxidation and Reduction Reactions

The oxidation and reduction of the this compound core can lead to the introduction of new functional groups or the modification of existing ones.

Oxidation:

The indazole ring is generally stable to mild oxidizing agents. However, under specific conditions, oxidation can occur. For instance, the N-amino group of N-aminoindazoles can be oxidized to form 1,2,3-benzotriazines. While this is not a direct oxidation of the indazole ring of this compound, it illustrates a potential reactive pathway for N-functionalized derivatives. The direct oxidation of the indazole ring itself typically requires harsh conditions and may lead to ring opening.

Reduction:

| Reaction Type | Potential Reagents | Potential Product |

|---|---|---|

| Oxidation of N-amino derivative | Oxidizing agent | Substituted 1,2,3-benzotriazine |

| Reduction (debromination) | H₂, Pd/C | 4-Fluoro-1H-indazole |

Further Cyclization and Functionalization of the Indazole Ring System

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. The presence of the bromo group and the reactive NH group provides opportunities for annulation reactions.

Cyclization Reactions:

The synthesis of fused heterocyclic compounds often involves cyclization reactions where a new ring is formed onto an existing scaffold. airo.co.in For this compound, the bromo substituent could participate in intramolecular cyclization reactions with a suitably positioned functional group, introduced for example at the N1 position. This could lead to the formation of indazolo-fused heterocycles. While specific examples starting from this compound are scarce, the general principles of heterocyclic synthesis suggest this as a viable strategy for creating novel molecular architectures. organic-chemistry.orgorganic-chemistry.org

Other Functionalizations:

Beyond substitution of the bromine atom, the indazole ring can be functionalized at other positions. For instance, the nitrogen atom of the pyrazole (B372694) ring can be alkylated or arylated. The regioselectivity of N-alkylation can be influenced by the reaction conditions and the nature of the substituents on the indazole ring.

Mechanistic Investigations of Key Transformations

The mechanisms of the palladium-catalyzed cross-coupling reactions of 3-bromoindazoles are generally understood to follow established catalytic cycles.

Mechanism of Palladium-Catalyzed Reactions:

The catalytic cycle for reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings typically involves three main steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or coordination of the amine (for Buchwald-Hartwig), and reductive elimination. youtube.commdpi.comlibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation/Coordination: In the Suzuki-Miyaura reaction, the organoboron compound transfers its organic group to the palladium center. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex. In the Sonogashira reaction, a copper acetylide, formed in situ, undergoes transmetalation with the palladium complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

Computational studies on related systems can provide insights into the energetics of these steps and the factors influencing reactivity and selectivity. nih.gov The presence of the free NH group in unprotected indazoles can potentially interfere with the catalytic cycle by coordinating to the palladium center, which is a challenge that can often be overcome by the choice of appropriate ligands and reaction conditions. nih.gov

Pharmacological and Biological Investigations of 3 Bromo 4 Fluoro 1h Indazole Derivatives

Enzyme Inhibition Studies

The ability of 3-bromo-4-fluoro-1H-indazole derivatives to inhibit the activity of specific enzymes has been a significant area of research. These investigations have spanned several classes of enzymes, including kinases and dioxygenases, revealing a range of potencies and selectivities.

Kinase Inhibition

While the broader class of indazole derivatives has been extensively studied as kinase inhibitors, specific data on this compound derivatives remains limited in publicly available literature for several key kinases.

Polo-like kinase 4 (PLK4): Research into N-(1H-indazol-6-yl)benzenesulfonamide derivatives has identified potent PLK4 inhibitors, with some compounds exhibiting IC50 values as low as 0.1 nM. rsc.org For instance, the compound K22 from one such study demonstrated significant PLK4 inhibitory activity. rsc.org However, specific inhibitory data for derivatives of this compound against PLK4 are not extensively documented in the reviewed literature.

Pim Kinases: The discovery of 3-(pyrazin-2-yl)-1H-indazoles has yielded potent pan-Pim kinase inhibitors. nih.gov These compounds have shown promise in targeting signaling pathways fundamental to tumorigenesis. Specific inhibitory concentrations (IC50 values) for this compound derivatives against Pim kinases are not detailed in the available research.

Bcr-Abl: Certain 3-aminoindazole derivatives have been identified as potent pan-Bcr-Abl inhibitors, including activity against the T315I mutant. nih.govnih.gov For example, the compound AKE-72, a diarylamide 3-aminoindazole, demonstrated IC50 values of less than 0.5 nM against wild-type Bcr-Abl and 9 nM against the Bcr-Abl T315I mutant. nih.govnih.gov Research specifically detailing the Bcr-Abl inhibitory activity of this compound derivatives is not prominently available.

Anaplastic Lymphoma Kinase (ALK): The indazole scaffold has been utilized in the design of ALK inhibitors. acs.org Novel 3,5-diamino-1,2,4-triazole ureas incorporating an indazole moiety have shown potent ALK inhibition. acs.org However, specific IC50 values for this compound derivatives targeting ALK are not specified in the reviewed scientific literature.

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2): While various heterocyclic compounds are being investigated as ERK1/2 inhibitors, detailed studies and specific IC50 values for this compound derivatives in this context are not readily found in the public domain.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indazole derivatives have been explored as inhibitors of IDO1, a key enzyme in tryptophan metabolism with implications for cancer immunotherapy. researchgate.netfrontiersin.org While various 1,2,3-triazole and other heterocyclic derivatives have shown IDO1 inhibitory activity, with some compounds reaching nanomolar potency, specific data for this compound derivatives is not extensively reported. researchgate.netfrontiersin.org

Mycobacterium tuberculosis β-Ketoacyl Synthase (KasA) Inhibition

Indazole sulfonamides have emerged as a promising class of inhibitors targeting Mycobacterium tuberculosis β-ketoacyl synthase (KasA), an essential enzyme for mycolic acid biosynthesis. One notable indazole sulfonamide, DG167, exhibited a minimum inhibitory concentration (MIC) of 0.39 µM against the wild-type H37Rv strain. nih.gov Further optimization led to compounds like JSF-3285, which showed improved pharmacokinetic properties while maintaining potent in vitro activity with an MIC of 0.20 µM. frontiersin.org While these studies highlight the potential of the indazole scaffold, specific MIC values for derivatives of this compound against KasA are not explicitly detailed in the available literature.

Receptor Modulation

The interaction of this compound derivatives with cellular receptors has also been a subject of investigation, particularly in the context of allosteric modulation and receptor degradation.

Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4) Positive Allosteric Modulation

Positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4) represent a potential therapeutic strategy for various neurological disorders. While pyrazolo[3,4-d]pyrimidines and other heterocyclic structures have been identified as novel mGlu4 PAMs with EC50 values in the low micromolar range, there is a lack of specific data on the activity of this compound derivatives in this area. researchgate.netnih.gov

Estrogen Receptor Degradation (SERDs)

Selective estrogen receptor degraders (SERDs) are a critical therapeutic class for estrogen receptor-positive breast cancer. The discovery of novel oral SERDs has been a major focus of research, with various chemical scaffolds being explored. Thieno[2,3-e]indazole derivatives have been identified as a novel class of oral SERDs with improved antitumor effects. nih.gov However, specific data on the estrogen receptor degradation capacity (e.g., DC50 values) of this compound derivatives are not currently available in the scientific literature.

Bromodomain-containing Protein 4 (BRD4) Inhibition

Bromodomain-containing protein 4 (BRD4) has emerged as a significant therapeutic target in oncology. researchgate.netnih.gov As an epigenetic reader, BRD4 plays a critical role in the regulation of gene transcription, including key oncogenes such as c-Myc and the anti-apoptotic protein Bcl-2. researchgate.netnih.gov Inhibition of BRD4 has been shown to be a promising strategy for cancer therapy. researchgate.net

While direct studies on this compound derivatives as BRD4 inhibitors are not extensively documented in publicly available research, the broader class of indazole derivatives has shown significant promise in this area. For instance, a series of 3-methyl-1H-indazole derivatives have been designed and evaluated as novel selective BRD4 inhibitors. nih.gov Several of these compounds exhibited strong affinities for the first bromodomain of BRD4 (BRD4-BD1) and demonstrated potent suppression of proliferation in the MV4;11 acute myeloid leukemia cell line. nih.gov Notably, the most promising of these compounds also effectively suppressed the expression of c-Myc, a downstream target of BRD4. nih.gov

Given the established activity of the indazole scaffold, it is plausible that derivatives of this compound could also function as BRD4 inhibitors. The bromo and fluoro substituents on the indazole ring would be expected to modulate the binding affinity and selectivity for the bromodomains of BRD4. Further research is warranted to synthesize and evaluate this compound derivatives for their BRD4 inhibitory activity and to determine their specific IC50 values.

Anti-Proliferative and Anti-Tumor Activities

The anti-proliferative and anti-tumor activities of indazole derivatives have been a significant area of investigation in the development of new cancer therapeutics.

The evaluation of novel compounds against a panel of cancer cell lines is a crucial step in drug discovery. While specific data for this compound derivatives is limited, studies on closely related bromo-indazole derivatives provide valuable insights into their potential anti-proliferative effects.

For example, a series of 6-bromo-1H-indazole derivatives demonstrated inhibitory activities against various cancer cell lines, including A549 (lung cancer) and HepG-2 (hepatocellular carcinoma). nih.gov Another study on 1H-indazole-3-amine derivatives reported their evaluation against K562 (chronic myeloid leukemia), A549, PC-3 (prostate cancer), and HepG-2 cell lines. nih.gov Furthermore, as mentioned previously, 3-methyl-1H-indazole derivatives have shown potent activity against the MV4;11 cell line. nih.gov

The following table summarizes representative IC50 values for related indazole derivatives against the specified cancer cell lines. It is important to note that these values are for structurally related compounds and not for this compound derivatives themselves.

| Compound Class | K562 | A549 | PC-3 | HepG-2 | MV4;11 |

| 1H-indazole-3-amine derivatives | Active | Active | Active | Active | - |

| 6-bromo-1H-indazole derivatives | - | Active | - | Active | - |

| 3-methyl-1H-indazole derivatives | - | - | - | - | Potently Suppressed |

Data presented is qualitative due to the absence of specific IC50 values for this compound derivatives in the reviewed literature. "Active" indicates reported inhibitory activity without specific IC50 values for the specified compound class.

The anti-tumor activity of indazole derivatives is often linked to their ability to modulate key oncogenic pathways. As BRD4 inhibitors, they can downregulate the expression of the oncoprotein c-Myc and the anti-apoptotic protein Bcl-2. researchgate.netnih.gov The suppression of c-Myc is a particularly important mechanism, as this transcription factor is a master regulator of cell proliferation and is overexpressed in many cancers. researchgate.net The downregulation of Bcl-2 can sensitize cancer cells to apoptosis. nih.gov

The p53 tumor suppressor pathway is another critical target in cancer therapy. The interaction between p53 and its negative regulator, MDM2, is a key control point in this pathway. excli.de Some indazole derivatives have been investigated for their potential to interfere with the p53/MDM2 interaction. For instance, one study on 1H-indazole-3-amine derivatives suggested that their mode of action may involve the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. nih.gov Disruption of the p53-MDM2 interaction can lead to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis. excli.de

Derivatives of this compound, by potentially acting as BRD4 inhibitors or through other mechanisms, could therefore be expected to impact these critical oncogenic pathways, leading to the inhibition of tumor growth.

Anti-Infective and Anti-Inflammatory Potentials

Beyond their anti-cancer properties, indazole derivatives have been explored for their potential as anti-infective and anti-inflammatory agents.

A significant development in the field of anti-HIV therapy is the discovery of Lenacapavir, a first-in-class, long-acting HIV-1 capsid inhibitor. researchgate.netnih.gov A closely related compound, 7-Bromo-4-chloro-1H-indazol-3-amine, is a key intermediate in the synthesis of Lenacapavir. researchgate.net This highlights the importance of the bromo-substituted indazole scaffold in the development of potent anti-HIV agents.

Lenacapavir exhibits picomolar potency against HIV-1 and has a high barrier to resistance. chemrxiv.org While specific research on Lenacapavir analogues derived directly from this compound is not widely published, the structural similarity suggests that such derivatives could also possess significant anti-HIV activity. The development of new analogues is an active area of research, aiming to address emerging drug-resistant HIV-1 variants. chemrxiv.org

The emergence of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents. Indazole derivatives have demonstrated promising activity in this regard. nih.gov

Studies on 4-bromo-1H-indazole derivatives have shown that they can act as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein involved in bacterial cell division. nih.gov These compounds exhibited antibacterial activity against various Gram-positive and Gram-negative bacteria. nih.gov Similarly, research on 6-bromo-1H-indazole derivatives has also indicated their potential as antimicrobial agents.

Anti-Protozoal Activity

The indazole scaffold has emerged as a promising template in the search for new anti-protozoal agents, with various derivatives demonstrating notable activity against a range of pathogenic protozoa. While direct studies on this compound derivatives are not extensively documented in publicly available research, the broader class of substituted indazoles has shown significant potential.

Research into 5-nitroindazole (B105863) derivatives has revealed potent leishmanicidal activity. nih.govnih.gov Certain 1,3-disubstituted 5-nitroindazoles have exhibited in vitro activity against both promastigote and amastigote forms of Leishmania infantum and Leishmania braziliensis, with efficacy comparable to or greater than the reference drug, glucantime (B87149). nih.gov These compounds are believed to induce significant ultrastructural changes in the parasites, particularly affecting the mitochondria and other organelles. nih.gov Further studies have confirmed the in vivo efficacy of specific 5-nitroindazole derivatives in murine models of cutaneous leishmaniasis, where they significantly reduced lesion size and parasite load. mdpi.com

The anti-protozoal spectrum of indazole derivatives also extends to Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov Indazole N-oxides, in particular, have been investigated, with compounds like 3-cyano-2-(4-iodophenyl)-2H-indazole N1-oxide showing interesting activity against multiple parasite stages. uchile.clresearchgate.net The mechanism of action for some of these compounds is thought to involve the generation of free radicals and inhibition of parasitic respiration. researchgate.net

Furthermore, other studies have highlighted the activity of 2H-indazole derivatives against intestinal protozoa, including Giardia intestinalis and Entamoeba histolytica, as well as the urogenital parasite Trichomonas vaginalis. pnrjournal.comnih.gov Biological evaluations revealed that many of these synthesized compounds showed more potent anti-protozoal activity than the standard drug metronidazole. pnrjournal.com The data suggest that the indazole nucleus is a versatile pharmacophore that can be decorated with various substituents to achieve potent and selective anti-protozoal effects.

| Compound Class | Target Protozoan | Key Findings | Reference |

|---|---|---|---|

| 5-Nitroindazole Derivatives | Leishmania infantum, Leishmania braziliensis | Showed in vitro activity similar to or higher than glucantime against promastigotes and amastigotes. | nih.gov |

| 2-Benzyl-5-nitroindazolin-3-one Derivatives | Leishmania amazonensis | Compound 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate (B1210297) had an IC50 of 0.46 µM against amastigotes. | nih.gov |

| 5-Nitroindazole-based Compounds | Trypanosoma cruzi | Derivatives with fluorine on the N-2 benzyl (B1604629) moiety showed potent trypanocidal activity (IC50 values < 7 µM). | nih.gov |

| Indazole N-oxide Derivatives | Trypanosoma cruzi, Leishmania species | 3-Cyano-2-(4-iodophenyl)-2H-indazole N1-oxide showed notable antichagasic activity. | uchile.clresearchgate.net |

| 2-Phenyl-2H-indazole Derivatives | Entamoeba histolytica, Giardia intestinalis | Derivatives with electron-withdrawing groups showed high potency (IC50 < 0.050 µM). | nih.gov |

Structure-Activity Relationship (SAR) Analyses

Structure-activity relationship (SAR) analyses are crucial for optimizing lead compounds into effective drug candidates. For indazole derivatives, SAR studies have provided valuable insights into how specific structural modifications influence their biological profiles.

Impact of Halogen Substituents on Biological Activity

The presence, position, and nature of halogen substituents on the indazole ring can profoundly affect biological activity. Halogens modify the electronic, steric, and lipophilic properties of a molecule, thereby influencing its interaction with biological targets and its pharmacokinetic profile.

In a series of 5-nitroindazole compounds developed as anti-trypanosomal agents, the introduction of electron-withdrawing substituents on the N-2 benzyl moiety had a positive impact on activity. nih.gov Notably, fluorine-substituted derivatives were among the most potent compounds identified. nih.gov This suggests that the electronegativity and small size of fluorine can be advantageous for target binding. Studies on other heterocyclic scaffolds have also noted that fluorination can play a crucial role in enhancing biological potency. frontiersin.org

A systematic investigation into halogenated indazole-3-carboxamide synthetic cannabinoids provided a direct comparison of fluorine, chlorine, and bromine at the 5-position of the indazole core. nih.gov In this specific series, the fluorinated analogues were generally the most potent, followed by the chlorinated and then the brominated derivatives. nih.gov This trend highlights that even among halogens, the specific choice of atom can be used to fine-tune activity, likely due to differences in electronegativity, polarizability, and the ability to form halogen bonds. The bromine and fluorine atoms present in the this compound core are therefore expected to be key determinants of its biological activity profile.

| Compound Series | Halogen Comparison | Observed Potency Trend | Reference |

|---|---|---|---|

| Indazole-3-carboxamide (MMB/MDMB series) | Fluorine vs. Chlorine vs. Bromine | F > Cl > Br | nih.gov |

| Indazole-3-carboxamide (AB series) | Fluorine vs. Chlorine vs. Bromine | F > Br ≈ Cl | nih.gov |

| 5-Nitroindazoles (N-2 benzyl moiety) | Fluorine substitution | Electron-withdrawing groups, especially fluorine, had a positive impact on trypanocidal activity. | nih.gov |

Influence of N1 Substituents on Metabolic Stability and Binding Affinity

The N1 position of the indazole ring is a critical site for modification, as substituents at this position can directly influence both binding affinity and metabolic stability. The hydrogen atom at N1 can act as a hydrogen bond donor, which can be vital for anchoring the molecule in the active site of a target protein.

In the development of indazole amides as Rho-kinase (ROCK1) inhibitors, it was observed that methylation of the indazole at the N1 position resulted in a dramatic loss of activity. acs.org This indicates that the N1-H is essential for binding, likely forming a key hydrogen bond with the hinge region of the kinase. acs.org Conversely, strategic substitution at other positions of the indazole ring in the same series was found to play a critical role in decreasing clearance and improving oral bioavailability, which is directly related to metabolic stability. acs.org

In a different context, studies on 2-benzyl-5-nitroindazolin-3-one derivatives as leishmanicidal agents found that introducing hydrophilic fragments at position 1 was key to improving the selectivity profile of the compounds. nih.gov This suggests that N1-substituents can modulate the physicochemical properties of the molecule, such as solubility, which in turn affects its ADME (absorption, distribution, metabolism, and excretion) profile and reduces off-target cytotoxicity. The synthesis of N1-substituted indazoles is also well-studied, with conditions often favoring the thermodynamically more stable N1 regioisomer, facilitating the exploration of SAR at this position. nih.gov

Correlations between Structural Modifications and Target Selectivity

Achieving selectivity for a specific biological target over others is a primary goal in medicinal chemistry to minimize off-target side effects. For indazole-based inhibitors, subtle structural modifications have been shown to impart significant changes in target selectivity.

A compelling example comes from the study of G protein-coupled receptor kinase 2 (GRK2) inhibitors. Researchers compared inhibitors with an indazole "warhead" to analogous compounds with a benzodioxole moiety. nih.gov The indazole-based compounds formed stronger interactions with the kinase hinge region and were more potent, but they lost selectivity against the related kinase GRK5. Structural analysis revealed that the indazole group stabilized a specific conformation of the GRK2 kinase domain that was analogous to a conformation that GRK5 can assume, thus explaining the loss of selectivity. nih.gov

Similarly, in the development of inhibitors for c-Jun N-terminal kinases (JNKs), a thiophene-indazole scaffold was explored. nih.gov Profiling studies demonstrated that subtle alterations to this scaffold could produce compounds with distinct selectivity for either JNK3 or the related p38α kinase. nih.gov Further research on N1-acylated 5-(4-pyridinyl)indazole derivatives as inhibitors of haspin kinase showed that specific substitutions could yield compounds with exceptional selectivity over off-target kinases like DYRK and CLK. uni-saarland.de The introduction of a meta-hydroxyl group on a phenylacetyl substituent at the N1 position produced a highly potent and selective haspin inhibitor. uni-saarland.de These examples demonstrate that precise modifications of the indazole core and its substituents are a powerful strategy for tuning target selectivity.

Preclinical Development and Lead Optimization

In Vitro and In Vivo Pharmacokinetic Characterization

No specific in vitro or in vivo pharmacokinetic data for 3-Bromo-4-fluoro-1H-indazole were found in the public domain. While studies on other indazole derivatives, such as certain synthetic cannabinoid receptor agonists, have been conducted to determine parameters like plasma protein binding and clearance, this information is not directly applicable to this compound.

Metabolic Stability and Soft-Spot Analysis

There is no available information on the metabolic stability of this compound. Investigations into the metabolic pathways and potential "soft-spots" for metabolism on this specific molecule have not been published. General metabolic pathways for indazole-containing compounds often involve oxidation and conjugation, but specific data for the title compound are lacking.

Toxicology Assessments

No dedicated toxicology studies for this compound were identified. Safety data sheets for structurally related compounds, such as 4-Bromo-1H-indazole, indicate potential for acute toxicity and irritation, but this cannot be directly extrapolated to the fluoro-substituted analogue.

Lead Compound Identification and Optimization Strategies

Due to the absence of published biological activity data for this compound, there is no information regarding its role as a lead compound or any optimization strategies derived from it. The indazole nucleus is a key feature in many compounds designed as kinase inhibitors, and lead optimization efforts for other indazole series have focused on modifying substituents to improve potency, selectivity, and pharmacokinetic properties. However, no such details are available for this compound itself.

Advanced Applications and Material Science Potential

Development of Fluorescent Probes for Biological Imaging

Fluorescent probes are indispensable tools in molecular and cellular biology, enabling the visualization and tracking of specific biomolecules and cellular processes with high sensitivity and specificity. nih.govdntb.gov.ua The development of novel fluorophores with enhanced photophysical properties is a continuous area of research. The indazole scaffold, being a key component in many biologically active molecules, provides a promising platform for the design of new fluorescent probes.

The incorporation of a fluorine atom at the 4-position of the indazole ring in 3-Bromo-4-fluoro-1H-indazole can be advantageous for several reasons. Fluorine substitution is known to enhance the photostability and quantum yield of fluorescent dyes. Furthermore, the electron-withdrawing nature of fluorine can modulate the electronic properties of the indazole ring system, potentially leading to desirable shifts in the absorption and emission spectra. The bromine atom at the 3-position offers a versatile handle for further chemical modification, allowing for the attachment of targeting moieties (e.g., peptides, antibodies) or other functional groups to create highly specific probes.

Table 1: Potential Photophysical Properties of a Hypothetical Indazole-Based Fluorescent Probe

| Property | Projected Value | Significance in Biological Imaging |

| Excitation Wavelength (λex) | 450 - 490 nm | Compatibility with common laser lines in fluorescence microscopy. |

| Emission Wavelength (λem) | 500 - 550 nm | Emission in the visible region, suitable for detection with standard detectors. |

| Molar Extinction Coefficient (ε) | > 30,000 M⁻¹cm⁻¹ | High efficiency of light absorption, leading to brighter signals. |

| Quantum Yield (Φ) | > 0.5 | High efficiency of converting absorbed light into emitted fluorescence. |

| Photostability | High | Resistance to photobleaching, allowing for longer imaging times. |

This table presents hypothetical data based on the expected properties of fluorinated aromatic compounds and serves to illustrate the target characteristics for a fluorescent probe derived from this compound.

Application in Semiconducting Materials

Organic semiconducting materials are at the forefront of next-generation electronic devices due to their potential for low-cost fabrication, mechanical flexibility, and tunable electronic properties. The indazole core is an electron-rich heterocyclic system that can be functionalized to create materials with tailored charge transport characteristics.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, organic materials are used to generate light upon the application of an electric field. The efficiency and color of the emitted light are determined by the molecular structure of the organic semiconductors used. The this compound scaffold could serve as a building block for the synthesis of novel host materials or emissive dopants for OLEDs. The fluorine and bromine substituents can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing charge injection and transport, as well as for tuning the emission color. ossila.com

Organic Photovoltaics (OPVs)

OPVs utilize organic materials to convert sunlight into electricity. The performance of OPV devices is highly dependent on the properties of the donor and acceptor materials in the active layer. The electron-rich nature of the indazole ring suggests its potential use in donor materials. The presence of the electronegative fluorine atom can help to lower the HOMO energy level, which can lead to a higher open-circuit voltage (Voc) in the solar cell. The bromine atom can be used as a reactive site to polymerize or to attach other functional groups to create more complex and efficient donor polymers. ossila.com

Dye-Sensitized Solar Cells (DSSCs)

DSSCs are a type of photovoltaic cell that uses a molecular dye adsorbed onto a wide-bandgap semiconductor to absorb sunlight. researchgate.netscispace.com The indazole moiety has been explored as a component of organic dyes for DSSCs. ossila.com The this compound could be functionalized to create a D-π-A (donor-π-bridge-acceptor) type dye. The indazole could act as part of the π-bridge, facilitating charge transfer from the donor to the acceptor. The fluorine and bromine atoms could be used to fine-tune the electronic properties and anchoring of the dye to the semiconductor surface. mdpi.com

Table 2: Projected Electronic Properties for Indazole-Derived Semiconducting Materials

| Application | Key Parameter | Potential Role of this compound |

| OLEDs | HOMO/LUMO Levels | Tuning of energy levels for efficient charge injection and transport. |

| OPVs | Open-Circuit Voltage (Voc) | Lowering of HOMO for increased Voc. |

| DSSCs | Charge Transfer | Functionalization as a π-bridge in D-π-A dyes. |

This table provides a conceptual overview of how the structural features of this compound could be leveraged in various organic electronic devices.

Coordination Chemistry and Photosensitizer Development

The nitrogen atoms in the pyrazole (B372694) ring of the indazole system can act as ligands to coordinate with metal ions. This property opens up the possibility of using this compound in the field of coordination chemistry to create novel metal complexes with interesting photophysical and photochemical properties.

These metal complexes could find applications as photosensitizers. bohrium.com A photosensitizer is a molecule that can be excited by light and then transfer its energy to another molecule, often generating reactive oxygen species. This process is the basis of photodynamic therapy (PDT) for the treatment of cancer and other diseases. The heavy bromine atom in this compound could enhance intersystem crossing, a key step in the formation of the triplet excited state necessary for efficient photosensitization.

Agrochemical Applications (e.g., Herbicides)

Many heterocyclic compounds containing nitrogen and halogens have been found to exhibit biological activity, making them valuable scaffolds in the development of new agrochemicals. researchgate.net While the specific herbicidal activity of this compound has not been reported, the indazole core is present in some bioactive molecules. The combination of the indazole ring with bromine and fluorine substituents could potentially lead to the discovery of new herbicides with novel modes of action. Further research in this area would involve the synthesis of a library of derivatives and screening for their herbicidal efficacy against various weed species.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, GIAO)

There are no specific published studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) or Gauge-Including Atomic Orbital (GIAO) methods, for 3-Bromo-4-fluoro-1H-indazole. Such studies are crucial for understanding the molecule's electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These parameters provide insights into the molecule's reactivity, stability, and potential interaction sites. For other indazole derivatives, DFT has been successfully employed to calculate these properties, often in conjunction with experimental techniques like NMR spectroscopy to correlate theoretical and observed chemical shifts. rsc.org

Molecular Docking and Dynamics Simulations

Specific molecular docking or molecular dynamics (MD) simulation studies for this compound are not available in the current body of scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov MD simulations provide detailed information on the conformational changes and stability of ligand-protein complexes over time. nih.gov While numerous studies have performed docking and MD simulations on various indazole-based compounds to explore their potential as inhibitors for targets like VEGFR-2, there is no such data available for this compound. nih.gov

Prediction of Reactivity and Interaction Mechanisms

Detailed computational predictions of the reactivity and interaction mechanisms of this compound have not been published. The electronic properties derived from quantum chemical calculations would be foundational for predicting how this molecule might interact with biological targets or participate in chemical reactions. The positions of the bromine and fluorine atoms are expected to significantly influence the molecule's dipole moment and surface electrostatic potential, thereby governing its interaction mechanisms.

Structure-Based Drug Design and Virtual Screening

There is no published research that specifically utilizes this compound in structure-based drug design or as a query molecule in virtual screening campaigns. The indazole scaffold itself is a common starting point in such studies due to its proven efficacy in various therapeutic areas. nih.gov Fragment-based and pharmacophore-based virtual screening approaches have been successfully applied to libraries containing indazole derivatives to identify novel kinase inhibitors, among other targets. nih.gov However, the specific contributions of the 3-bromo and 4-fluoro substitutions to potential biological activity remain unexplored from a computational drug design perspective.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.